molecular formula C21H21ClN2OS2 B11183526 2-(3-chloro-2-methylphenyl)-8-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

2-(3-chloro-2-methylphenyl)-8-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

Cat. No.: B11183526
M. Wt: 417.0 g/mol
InChI Key: DDQBHTZHTOBBFS-UHFFFAOYSA-N
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Description

2-(3-CHLORO-2-METHYLPHENYL)-8-ETHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE is a complex heterocyclic compound that belongs to the thiazoloquinoline family. This compound is characterized by its unique structure, which includes a thiazole ring fused with a quinoline ring, and various substituents such as chloro, methyl, and ethoxy groups. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

The synthesis of 2-(3-CHLORO-2-METHYLPHENYL)-8-ETHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thioamide and chloroaniline derivatives under acidic or basic conditions. Industrial production methods may involve optimized reaction conditions to enhance yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or ethoxy positions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-CHLORO-2-METHYLPHENYL)-8-ETHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties, making it a valuable compound in drug discovery and development.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications in treating infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-CHLORO-2-METHYLPHENYL)-8-ETHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or protein synthesis. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 2-(3-CHLORO-2-METHYLPHENYL)-8-ETHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE include other thiazoloquinoline derivatives and related heterocyclic compounds. These compounds share structural similarities but may differ in their substituents and overall properties. For example:

Properties

Molecular Formula

C21H21ClN2OS2

Molecular Weight

417.0 g/mol

IUPAC Name

2-(3-chloro-2-methylphenyl)-8-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

InChI

InChI=1S/C21H21ClN2OS2/c1-5-25-13-9-10-16-14(11-13)18-19(21(3,4)23-16)27-24(20(18)26)17-8-6-7-15(22)12(17)2/h6-11,23H,5H2,1-4H3

InChI Key

DDQBHTZHTOBBFS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(C3=C2C(=S)N(S3)C4=C(C(=CC=C4)Cl)C)(C)C

Origin of Product

United States

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